![molecular formula C21H24N2O B5815756 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies. In
作用機序
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. This system plays a key role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 can modulate the activity of the endocannabinoid system and produce a range of effects.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory effects, neuroprotection, and modulation of neurotransmitter release. Additionally, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been shown to produce effects on the cardiovascular system, such as vasodilation and hypotension.
実験室実験の利点と制限
One of the advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 in lab experiments is that it has a well-established synthesis method and is widely available for purchase. Additionally, this compound has been extensively studied and its effects are well-documented in the scientific literature. However, one limitation of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 is that it can produce a range of effects depending on the dose and route of administration, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, inflammation, and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 and how it produces its effects. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
合成法
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 involves the reaction of indole-3-carboxaldehyde with 3-isopropenylphenylmagnesium bromide, followed by the addition of N-methyl-N-(1-methylethyl)amine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been well-established and is widely used in the production of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 for research purposes.
科学的研究の応用
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been studied for its potential neuroprotective effects in models of neurological disorders such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)17-9-7-10-18(14-17)21(3,4)22-20(24)23-13-12-16-8-5-6-11-19(16)23/h5-11,14H,1,12-13H2,2-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMJABORWWKHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

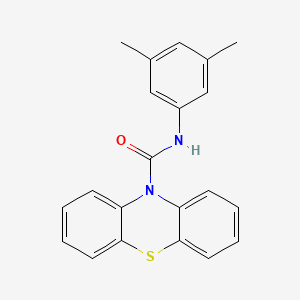
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

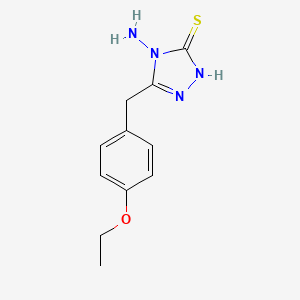
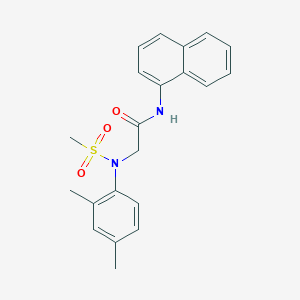
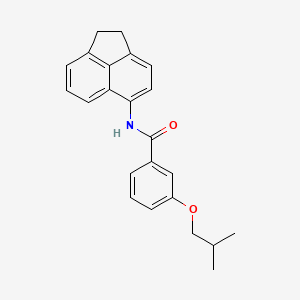
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
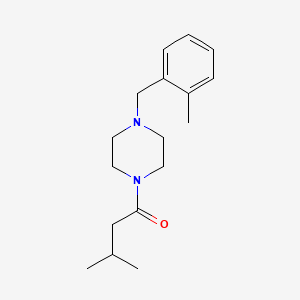

![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
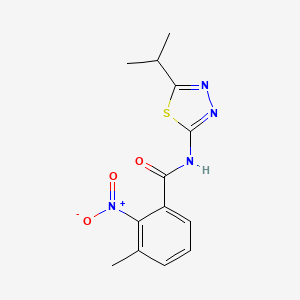
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)

